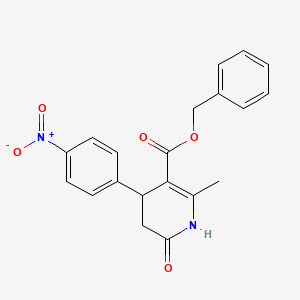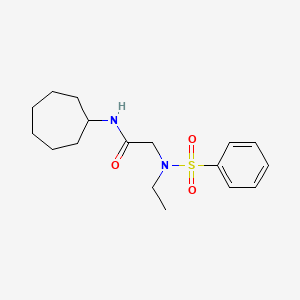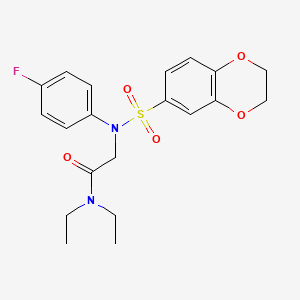
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide, also known as DTTZ, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DTTZ is a thiazolidinone derivative that has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p38 MAPK pathway, which leads to the activation of caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and migration, and downregulate the expression of matrix metalloproteinases. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has some limitations, including its low stability in solution and its limited availability.
Orientations Futures
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide. In cancer research, future studies could focus on the use of this compound in combination with other anti-cancer agents to enhance its efficacy. In inflammation research, future studies could focus on the use of this compound in animal models of inflammatory diseases. In neuroprotection research, future studies could focus on the use of this compound in animal models of neurodegenerative diseases. In addition, future studies could focus on the development of more stable and potent derivatives of this compound.
Méthodes De Synthèse
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-methylphenol with 2-bromoethanol in the presence of sodium hydride to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-aminothiophenol in the presence of acetic anhydride to form this compound. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in various scientific research fields. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the growth and migration of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-6,10H,7-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXQOQMBVSYKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
